1-mercapto-4-phenyl-4H-spiro[benzo[h][1,2,4]triazolo[4,3-a]quinazoline-6,1'-cyclohexan]-5(7H)-one
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Overview
Description
1-mercapto-4-phenyl-4H-spiro[benzo[h][1,2,4]triazolo[4,3-a]quinazoline-6,1’-cyclohexan]-5(7H)-one is a complex heterocyclic compound that features a unique spiro structure
Preparation Methods
The synthesis of 1-mercapto-4-phenyl-4H-spiro[benzo[h][1,2,4]triazolo[4,3-a]quinazoline-6,1’-cyclohexan]-5(7H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 2-thioxo-2,3-dihydro-1H-spiro[benzo[h]quinazoline-5,1’-cycloheptane]-4(6H)-one with hydrazine hydrate, followed by reactions with orthoformic acid ethyl ester or carbon disulfide . Industrial production methods may involve optimization of these steps to enhance yield and purity.
Chemical Reactions Analysis
1-mercapto-4-phenyl-4H-spiro[benzo[h][1,2,4]triazolo[4,3-a]quinazoline-6,1’-cyclohexan]-5(7H)-one undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced under specific conditions to yield corresponding thiols.
Substitution: Alkylation and acylation reactions can occur at the mercapto group, leading to derivatives with different functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and alkylating agents like methyl iodide.
Scientific Research Applications
This compound has shown promise in various scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and enzyme inhibition activities.
Mechanism of Action
The mechanism of action of 1-mercapto-4-phenyl-4H-spiro[benzo[h][1,2,4]triazolo[4,3-a]quinazoline-6,1’-cyclohexan]-5(7H)-one involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It may also interact with cellular receptors, modulating signal transduction pathways that are crucial for cell growth and survival .
Comparison with Similar Compounds
Similar compounds include other triazoloquinazolines and triazolothiadiazines, which share structural features and pharmacological activities. 1-mercapto-4-phenyl-4H-spiro[benzo[h][1,2,4]triazolo[4,3-a]quinazoline-6,1’-cyclohexan]-5(7H)-one is unique due to its spiro structure, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C24H22N4OS |
---|---|
Molecular Weight |
414.5 g/mol |
IUPAC Name |
12-phenyl-16-sulfanylidenespiro[12,14,15,17-tetrazatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,13-pentaene-9,1'-cyclohexane]-11-one |
InChI |
InChI=1S/C24H22N4OS/c29-21-19-20(18-12-6-5-9-16(18)15-24(19)13-7-2-8-14-24)28-22(25-26-23(28)30)27(21)17-10-3-1-4-11-17/h1,3-6,9-12H,2,7-8,13-15H2,(H,26,30) |
InChI Key |
DSFHAXWLPIBNOF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)CC3=CC=CC=C3C4=C2C(=O)N(C5=NNC(=S)N45)C6=CC=CC=C6 |
Origin of Product |
United States |
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